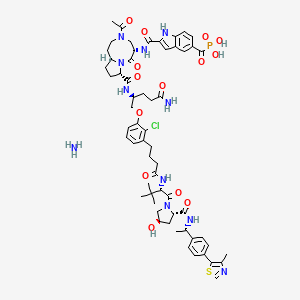

KT-333 ammonium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C60H77ClN11O14PS |

|---|---|

Poids moléculaire |

1274.8 g/mol |

Nom IUPAC |

[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid;azane |

InChI |

InChI=1S/C60H74ClN10O14PS.H3N/c1-32(35-13-15-37(16-14-35)52-33(2)63-31-87-52)64-56(78)47-27-42(73)28-70(47)58(80)53(60(4,5)6)68-50(75)12-8-10-36-9-7-11-48(51(36)61)85-30-40(18-22-49(62)74)65-55(77)46-21-19-41-23-24-69(34(3)72)29-45(57(79)71(41)46)67-54(76)44-26-39-25-38(17-20-43(39)66-44)59(81)86(82,83)84;/h7,9,11,13-17,20,25-26,31-32,40-42,45-47,53,66,73H,8,10,12,18-19,21-24,27-30H2,1-6H3,(H2,62,74)(H,64,78)(H,65,77)(H,67,76)(H,68,75)(H2,82,83,84);1H3/t32-,40-,41+,42+,45-,46-,47-,53+;/m0./s1 |

Clé InChI |

JIYKXEYTTBFNJP-BGVAWFLRSA-N |

SMILES isomérique |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCC4=C(C(=CC=C4)OC[C@H](CCC(=O)N)NC(=O)[C@@H]5CC[C@H]6N5C(=O)[C@H](CN(CC6)C(=O)C)NC(=O)C7=CC8=C(N7)C=CC(=C8)C(=O)P(=O)(O)O)Cl)O.N |

SMILES canonique |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCC4=C(C(=CC=C4)OCC(CCC(=O)N)NC(=O)C5CCC6N5C(=O)C(CN(CC6)C(=O)C)NC(=O)C7=CC8=C(N7)C=CC(=C8)C(=O)P(=O)(O)O)Cl)O.N |

Origine du produit |

United States |

Foundational & Exploratory

what is the mechanism of action of KT-333

An In-Depth Technical Guide to the Mechanism of Action of KT-333

Introduction

KT-333 is a first-in-class, potent, and highly selective heterobifunctional small molecule designed to target and degrade the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2] STAT3 is a transcription factor that plays a critical role in cell growth, survival, differentiation, and immune surveillance.[3][4] Aberrant, constitutive activation of the STAT3 signaling pathway is a common feature in a wide array of human cancers, including hematologic malignancies and solid tumors, making it a compelling therapeutic target.[2][4] Historically, STAT3 has been considered "undruggable" with conventional small molecule inhibitors due to its lack of a well-defined catalytic site.[3][4]

KT-333 leverages the novel therapeutic modality of Targeted Protein Degradation (TPD) to overcome this challenge. It acts as a "molecular glue" to induce the selective degradation of STAT3 through the body's natural protein disposal system, the ubiquitin-proteasome system.[1][4][5] This guide provides a detailed technical overview of the core mechanism of action of KT-333, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of Action: STAT3 Degradation

KT-333 is a heterobifunctional molecule, meaning it possesses two distinct binding domains connected by a linker.[1] Its mechanism of action is a multi-step process that hijacks the cell's endogenous ubiquitin-proteasome pathway to eliminate the STAT3 protein.

-

Ternary Complex Formation : One end of the KT-333 molecule binds specifically to the STAT3 protein. The other end binds to the von Hippel-Lindau (VHL) protein, which is a substrate receptor for an E3 ubiquitin ligase complex.[5][6] This simultaneous binding results in the formation of a stable ternary complex consisting of STAT3, KT-333, and VHL (STAT3-KT333-VHL).[6] Structural studies have shown that KT-333 induces favorable protein-protein interactions between STAT3 and VHL, burying a large protein interface that contributes to the stability of this complex.[6][7]

-

Ubiquitination : The recruitment of the VHL E3 ligase to the proximity of STAT3 initiates the ubiquitination process.[1] The E3 ligase complex transfers multiple ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto specific lysine (B10760008) residues on the surface of the STAT3 protein.[6]

-

Proteasomal Degradation : The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for degrading unwanted proteins.[1] The proteasome captures the ubiquitinated STAT3, unfolds it, and degrades it into small peptides, effectively eliminating it from the cell.[1][5]

This process is catalytic, as a single molecule of KT-333 can induce the degradation of multiple STAT3 proteins, leading to potent and sustained pathway inhibition.

Downstream Cellular Consequences

The degradation of STAT3 protein leads to the inhibition of its downstream signaling pathways, resulting in potent anti-tumor effects.

-

Inhibition of STAT3 Target Genes : The depletion of STAT3 protein prevents the transcription of its target genes, which are involved in critical cellular functions like proliferation, survival, and immune evasion.[1] Time-course transcriptomic and proteomic analyses have shown that KT-333 treatment leads to the modulation of canonical STAT3 downstream genes, including SOCS3, IL-2RA, and GRZMB.[3] Clinical data confirms that KT-333 treatment downregulates SOCS3 in both blood and tumor tissue.[2][8]

-

Cell Cycle Arrest and Apoptosis : By disrupting the pro-survival signaling mediated by STAT3, KT-333 induces cell cycle arrest and subsequently triggers apoptosis (programmed cell death) in cancer cells dependent on the STAT3 pathway.[3][6][7]

-

Immunomodulation of the Tumor Microenvironment (TME) : STAT3 plays a role in suppressing anti-tumor immunity.[4] Degradation of STAT3 by KT-333 has been shown to induce an interferon-gamma (IFNγ)-stimulated gene signature in both peripheral blood and tumors.[9] This suggests a favorable immunomodulatory response within the TME, which may enhance the efficacy of immunotherapies like anti-PD-1 agents.[9][10]

Quantitative Data Summary

The potency and efficacy of KT-333 have been characterized in both preclinical and clinical settings.

Table 1: Preclinical In Vitro Activity of KT-333

| Parameter | Cell Lines | Value | Citation |

|---|---|---|---|

| DC₅₀ (50% Degradation) | Anaplastic T-cell Lymphoma (ALCL) | 2.5 - 11.8 nM | [3] |

| GI₅₀ (50% Growth Inhibition) | Multiple ALCL Cell Lines | 8.1 - 57.4 nM |[5] |

Table 2: Preclinical In Vivo Efficacy of KT-333

| Model | Dosing | Result | Citation |

|---|---|---|---|

| SU-DHL-1 Xenograft | Single Dose | ~90% STAT3 degradation at 48h | |

| SUP-M2 Xenograft | 10 mg/kg IV, QW x 2 weeks | 83.8% Tumor Growth Inhibition (TGI) | [5] |

| SUP-M2 Xenograft | 20 or 30 mg/kg IV, QW x 2 weeks | Complete Tumor Regression |[5] |

Table 3: Clinical Pharmacodynamic Activity of KT-333 (Phase 1 Trial)

| Parameter | Tissue | Dose Level (DL) | Result | Citation |

|---|---|---|---|---|

| Max STAT3 Degradation | PBMCs | DL 4-5 | Up to 96% | [9] |

| Mean Max STAT3 Degradation | PBMCs | DL 7 | Up to 95% | [11][12] |

| STAT3 Reduction | CTCL Tumor Biopsy | DL 4 | 69% | [8] |

| STAT3 Reduction | CTCL Tumor Biopsy | DL 6 | 91% | [8] |

| pSTAT3 Reduction | CTCL Tumor Biopsy | DL 4 | 87% | [8] |

| pSTAT3 Reduction | CTCL Tumor Biopsy | DL 6 | 99% |[8] |

Experimental Protocols

The mechanism of action of KT-333 was elucidated through a series of key in vitro and in vivo experiments.

In Vitro Potency and Selectivity Assays

-

Objective : To determine the potency of KT-333 in degrading STAT3 and inhibiting cell growth, and to assess its selectivity.

-

Methodology :

-

Cell Culture : Human anaplastic T-cell lymphoma (ALCL) cell lines (e.g., SU-DHL-1, SUP-M2) are cultured under standard conditions.

-

Compound Treatment : Cells are treated with a dose range of KT-333 for a specified duration (e.g., 24-48 hours).

-

Protein Degradation Analysis (Western Blot/MS) : Following treatment, cell lysates are prepared. Total STAT3 protein levels are assessed by Western Blotting or targeted mass spectrometry to calculate DC₅₀ values.[4][7]

-

Selectivity Analysis (Global Proteomics) : To assess selectivity, human Peripheral Blood Mononuclear Cells (PBMCs) are treated with KT-333. Global changes in protein expression are measured using mass spectrometry, comparing the degradation of STAT3 to thousands of other proteins.[3]

-

Growth Inhibition Assay : Cell viability is measured using assays like CellTiter-Glo® to determine the GI₅₀ value.[5]

-

Apoptosis Assay : Apoptosis induction is confirmed by measuring the activity of executioner caspases (e.g., Caspase 3/7).[5]

-

Transcriptomic and Proteomic Analysis

-

Objective : To understand the time-dependent cellular response to STAT3 degradation.

-

Methodology :

-

Time-Course Experiment : SU-DHL-1 cells are treated with KT-333 and harvested at multiple time points (e.g., 8, 24, 48 hours).[4]

-

RNA Sequencing (RNAseq) : RNA is extracted from treated cells, and libraries are prepared for sequencing to identify changes in gene expression.[4]

-

Proteomics : Proteins are extracted, digested, and analyzed by mass spectrometry to quantify changes in the proteome.[3]

-

Bioinformatic Analysis : Pathway analysis, such as Gene Set Enrichment Analysis (GSEA), is performed on both transcriptomic and proteomic datasets to identify significantly modulated biological pathways.[4]

-

In Vivo Xenograft Studies

-

Objective : To evaluate the anti-tumor efficacy and pharmacodynamic (PD) effects of KT-333 in a living organism.

-

Methodology :

-

Tumor Implantation : Female immunodeficient mice (e.g., NOD SCID) are subcutaneously implanted with human cancer cells (e.g., SU-DHL-1 or SUP-M2).[4][5]

-

Dosing : Once tumors reach a specified volume, mice are treated with KT-333 or vehicle control, typically via intravenous (IV) administration on a defined schedule (e.g., once weekly).[5]

-

Efficacy Assessment : Tumor volumes and mouse body weights are measured regularly throughout the study to assess efficacy and tolerability.[4]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis : In satellite groups, blood and tumor tissues are collected at various time points after a single dose. KT-333 concentration is measured by LC-MS (PK), and STAT3 protein levels in the tumor are measured by targeted mass spectrometry (PD).[4]

-

Conclusion

KT-333 represents a significant advancement in targeting the historically challenging oncogene, STAT3. Its mechanism of action, centered on the principles of targeted protein degradation, allows for the potent and selective elimination of the STAT3 protein. By recruiting the VHL E3 ubiquitin ligase, KT-333 triggers the ubiquitination and subsequent proteasomal degradation of STAT3. This leads to the inhibition of downstream oncogenic signaling, induction of tumor cell apoptosis, and favorable modulation of the tumor microenvironment. The robust preclinical and clinical data gathered to date validate this mechanism and underscore the therapeutic potential of KT-333 in treating a variety of STAT3-dependent cancers.[11]

References

- 1. Facebook [cancer.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. researchgate.net [researchgate.net]

- 4. kymeratx.com [kymeratx.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. kymeratx.com [kymeratx.com]

- 8. ashpublications.org [ashpublications.org]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. kymeratx.com [kymeratx.com]

- 11. onclive.com [onclive.com]

- 12. Kymera Therapeutics Shares Phase 1 STAT3 Degrader KT-333 Data at EHA Meeting [synapse.patsnap.com]

KT-333: A Technical Guide to a First-in-Class STAT3 Targeted Protein Degrader

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation, survival, and immune response.[1][2] Its persistent activation is a hallmark of numerous cancers, making it a compelling therapeutic target; however, its nature as a transcription factor has made it historically "undruggable" by conventional small molecule inhibitors.[2][3] KT-333 is a first-in-class, potent, and highly selective heterobifunctional small molecule designed to induce the targeted degradation of STAT3.[4][5] By hijacking the body's natural protein disposal system, KT-333 offers a novel therapeutic modality to eliminate the STAT3 protein entirely.[6][7] This document provides a comprehensive technical overview of KT-333, summarizing its mechanism of action, key preclinical and clinical data, and the experimental protocols used for its evaluation.

The Role of STAT3 in Oncology

The STAT3 signaling pathway is integral to regulating genes involved in critical cellular functions.[2] In many human cancers, the pathway is aberrantly activated, contributing to tumor progression and a poor prognosis.[1][8]

Canonical STAT3 Signaling Pathway: The pathway is typically initiated by cytokines and growth factors (e.g., IL-6, EGF) binding to their corresponding cell-surface receptors.[9] This event triggers the activation of associated Janus kinases (JAKs), which then phosphorylate STAT3 at a specific tyrosine residue (Tyr705).[1][10] This phosphorylation causes STAT3 monomers to form homodimers, which then translocate into the nucleus.[1][9] Inside the nucleus, the STAT3 dimer binds to DNA and modulates the transcription of target genes that promote cell proliferation and survival, while blocking apoptosis.[2][11]

KT-333: Mechanism of Action

KT-333 is a Proteolysis Targeting Chimera (PROTAC), a novel class of drugs that co-opts the cell's endogenous ubiquitin-proteasome system (UPS) to eliminate specific proteins.[12][13] A PROTAC is a heterobifunctional molecule with three components: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[6][13]

KT-333 acts as a molecular bridge, simultaneously binding to STAT3 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][7] This proximity induces the formation of a ternary complex (STAT3-KT-333-VHL).[4][14] Within this complex, the VHL ligase tags STAT3 with polyubiquitin (B1169507) chains, marking it for destruction by the 26S proteasome.[6][12] After the degradation of STAT3, KT-333 is released and can catalytically induce the degradation of additional STAT3 molecules.[6][12]

Preclinical Data

In Vitro Efficacy

KT-333 demonstrates potent and selective degradation of STAT3, leading to growth inhibition and apoptosis in cancer cell lines dependent on STAT3 signaling.

| Parameter | Cell Line(s) | Value Range | Citation(s) |

| Degradation Potency (DC₅₀) | Anaplastic Large Cell Lymphoma (ALCL) | 2.5 - 11.8 nM | [15] |

| Growth Inhibition (GI₅₀) | Multiple ALCL Cell Lines | 8.1 - 57.4 nM | [7] |

| Apoptosis | SU-DHL-1 | Induces Caspase 3/7 Activity | [7] |

| Selectivity | Human PBMCs | Selective over ~9000 proteins | [15] |

In Vivo Efficacy

In mouse xenograft models, KT-333 administered intravenously showed significant, dose-dependent anti-tumor activity.

| Model | Dosing | Result | Citation(s) |

| SUP-M2 ALCL Xenograft | 10 mg/kg IV, once weekly for two weeks | 83.8% Tumor Growth Inhibition (TGI) | [7] |

| SUP-M2 ALCL Xenograft | 20 or 30 mg/kg IV, once weekly for two weeks | Complete Tumor Regression | [7] |

| ALK+ ALCL Xenografts | Weekly or bi-weekly dosing | >90% STAT3 knockdown in tumors | [16] |

| CT-26 Colorectal Syngeneic | In combination with anti-PD1 antibody | Robust anti-tumor synergy and tumor regressions | [17] |

Clinical Development (Phase 1 Study - NCT05225584)

The ongoing Phase 1a/1b clinical trial is evaluating the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary clinical activity of KT-333 in patients with relapsed or refractory lymphomas, large granular lymphocytic leukemia, and solid tumors.[5][18]

Pharmacodynamics and Proof of Mechanism

KT-333 has demonstrated potent STAT3 degradation in both peripheral blood and tumor tissue, confirming its mechanism of action in humans.

| Biomarker | Sample Type | Dose Level (DL) | Result | Citation(s) |

| STAT3 Degradation (Max) | Peripheral Blood Mononuclear Cells (PBMCs) | DL4-5 | Up to 96% | [19] |

| STAT3 Degradation (Mean Max) | PBMCs | DL7 | Up to 95% | [20][21][22] |

| STAT3 Degradation | CTCL Tumor Biopsy | DL4 | 69% reduction | [23] |

| STAT3 Degradation | CTCL Tumor Biopsy | DL6 | 91% reduction | [23] |

| pSTAT3 Reduction | CTCL Tumor Biopsy | DL4 | 87% reduction | [23] |

| pSTAT3 Reduction | CTCL Tumor Biopsy | DL6 | 99% reduction | [23] |

| SOCS3 (STAT3 Target) | Whole Blood & Tumor | Multiple | Downregulation confirmed | [18][20][23] |

| IFN-γ Stimulated Genes | Peripheral Blood & Tumor | Multiple | Induction observed | [19][20][24] |

Clinical Activity

Early data from the Phase 1 trial show promising signs of anti-tumor activity across several hematologic malignancies.

| Indication | Response Type | Details | Citation(s) |

| Classic Hodgkin's Lymphoma (cHL) | Complete Response (CR) | 2 of 3 patients at DL4 achieved CR; both proceeded to stem cell transplant. | [21] |

| Cutaneous T-cell Lymphoma (CTCL) | Partial Response (PR) | 4 of 9 evaluable patients at DL2 and DL4-6 achieved PR. | [21] |

| NK-cell Lymphoma | Complete Response (CR) | 1 patient with a STAT3 mutation at DL7 achieved CR. | [21] |

Safety and Pharmacokinetics

KT-333 has been generally well-tolerated, with most adverse events being Grade 1 or 2.[18][19] Dose-limiting toxicities, including stomatitis and arthralgia, were observed at higher dose levels in specific patient cohorts.[19][24] Pharmacokinetic analyses show that KT-333 has linear PK, with plasma exposure increasing in a dose-dependent manner and reaching levels predicted to be efficacious.[18][23][25]

Key Experimental Methodologies

In Vitro Protein Degradation Assay (Western Blot)

This protocol is used to quantify the reduction of a target protein in cells following treatment with a degrader.

-

Cell Culture & Treatment: Plate cells at a density to achieve 70-80% confluency. Treat cells with serial dilutions of KT-333 (and a vehicle control) for a specified time (e.g., 24 hours).[3]

-

Cell Lysis: Wash cells with ice-cold Phosphate Buffered Saline (PBS). Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), scrape the cells, and incubate the lysate on ice.[26][27]

-

Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[27]

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, mix with Laemmli buffer, and heat. Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.[27]

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-STAT3). Subsequently, wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[27]

-

Detection & Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using an imaging system. To normalize data, the membrane can be stripped and re-probed for a loading control protein like β-Actin or GAPDH.[27]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantifying ATP, an indicator of metabolic activity.[28]

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimized density and allow them to adhere overnight.[29]

-

Compound Treatment: Treat cells with a range of concentrations of KT-333 and a vehicle control.

-

Incubation: Incubate the plate for a period that allows for measurable changes in cell viability (e.g., 72-96 hours).[3]

-

Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[28]

-

Signal Measurement: Mix the contents and incubate to stabilize the signal. Measure luminescence using a plate reader.

-

Data Analysis: Calculate the concentration of KT-333 that causes a 50% reduction in cell viability (GI₅₀) by plotting the luminescent signal against the log of the compound concentration.

Clinical Pharmacodynamic (PD) Biomarker Analysis Workflow

A multi-faceted approach is used to confirm the mechanism of action and pathway modulation of KT-333 in patient samples.[5][18]

Conclusion

KT-333 is a pioneering STAT3-targeted protein degrader with a well-defined mechanism of action.[4][7] Preclinical data have established its potency, selectivity, and anti-tumor efficacy in various models.[7][15] Early clinical results are highly encouraging, providing the first evidence of targeted STAT3 degradation in humans, which correlates with pathway inhibition and significant clinical responses in patients with heavily pretreated hematologic cancers.[21][23] These findings validate STAT3 as a druggable target and highlight the transformative potential of targeted protein degradation for treating cancers driven by previously intractable proteins. The ongoing clinical development will further delineate the therapeutic potential of KT-333 across a range of malignancies.

References

- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kymeratx.com [kymeratx.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Overview of the STAT3 signaling pathway in cancer and the develop...: Ingenta Connect [ingentaconnect.com]

- 9. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 13. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Kymera Therapeutics Presents Positive Preclinical Data on Selective STAT3 Degraders for Hematological and Solid Tumor Malignancies at 63rd American Society of Hematology (ASH) Annual Meeting | Kymera Therapeutics, Inc. [investors.kymeratx.com]

- 17. bloodcancerunited.org [bloodcancerunited.org]

- 18. ashpublications.org [ashpublications.org]

- 19. firstwordpharma.com [firstwordpharma.com]

- 20. Kymera Therapeutics Presents New Clinical Data from the Ongoing Phase 1 Trial of STAT3 Degrader KT-333 at EHA Annual Meeting | Kymera Therapeutics, Inc. [investors.kymeratx.com]

- 21. onclive.com [onclive.com]

- 22. Kymera Therapeutics Shares Phase 1 STAT3 Degrader KT-333 Data at EHA Meeting [synapse.patsnap.com]

- 23. Paper: Safety, Pharmacokinetics, Pharmacodynamics and Clinical Activity of KT-333, a Targeted Protein Degrader of STAT3, in Patients with Relapsed or Refractory Lymphomas, Leukemia, and Solid Tumors [ash.confex.com]

- 24. biospace.com [biospace.com]

- 25. Exploring KT-333's R&D successes and its clinical results at the 2023 ASH [synapse.patsnap.com]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 29. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Basis for STAT3 Degradation by KT-333: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KT-333 is a first-in-class, clinical-stage heterobifunctional small molecule degrader of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. STAT3 is a historically challenging-to-drug transcription factor that is a key node in cancer signaling pathways. This technical guide provides an in-depth overview of the structural and molecular mechanisms underpinning the potent and selective degradation of STAT3 mediated by KT-333. We will delve into the formation of the ternary complex, the role of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and the key structural features that drive the efficacy of this targeted protein degrader. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the critical pathways and workflows.

Introduction: Targeting STAT3 with KT-333

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Aberrant, constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, including hematologic malignancies and solid tumors, where it drives tumor progression, metastasis, and immune evasion.[1] Despite its clear role as a cancer driver, STAT3 has been considered an "undruggable" target for conventional small molecule inhibitors due to its lack of a well-defined enzymatic active site.

Targeted protein degradation has emerged as a powerful therapeutic modality to address such challenging targets. KT-333 is a heterobifunctional degrader designed to specifically recruit the endogenous E3 ubiquitin ligase, von Hippel-Lindau (VHL), to STAT3, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This approach effectively eliminates the STAT3 protein, thereby abrogating both its canonical and non-canonical signaling functions. Preclinical and clinical data have demonstrated that KT-333 is a potent and selective degrader of STAT3, exhibiting significant anti-tumor activity at well-tolerated doses.[3][4]

Mechanism of Action: The PROTAC Approach

KT-333 functions as a proteolysis-targeting chimera (PROTAC). It is a bifunctional molecule composed of a ligand that binds to STAT3 and another ligand that binds to the VHL E3 ligase, connected by a chemical linker.[1][2] The primary mechanism of action involves the formation of a ternary complex between STAT3, KT-333, and the VHL E3 ligase complex (VHL/Elongin B/Elongin C).

The formation of this ternary complex brings STAT3 into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to specific lysine (B10760008) residues on the surface of STAT3. The polyubiquitinated STAT3 is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. KT-333 is then released and can catalytically induce the degradation of multiple STAT3 molecules.

Structural Basis of Ternary Complex Formation

The potency and selectivity of KT-333 are rooted in the specific molecular interactions within the STAT3-KT-333-VHL ternary complex. High-resolution cryogenic electron microscopy (cryo-EM) has provided detailed structural insights into this complex.[5][6]

The cryo-EM structure reveals that KT-333 adopts a "bent" conformation to simultaneously engage STAT3 and VHL.[5] This induced-fit binding mode creates novel protein-protein interactions between STAT3 and VHL that are not present in the absence of the degrader. These newly formed interactions contribute significantly to the stability and cooperativity of the ternary complex.

A key finding from the structural studies is that the linker region of KT-333 is not merely a passive tether but actively participates in creating a novel pocket between STAT3 and VHL.[5] This linker-mediated interface buries a significant surface area, contributing to the high stability of the ternary complex.[5] The residues at this interface on STAT3 are not conserved in other STAT family members, which provides a structural basis for the observed selectivity of KT-333 for STAT3.[6]

Quantitative Data

The efficacy of KT-333 has been quantified through various in vitro and in vivo studies. The following tables summarize key data points.

Table 1: In Vitro Degradation Potency of KT-333

| Cell Line | Cancer Type | DC50 (nM) |

| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 11.8 ± 2.3 |

| Other ALCL Cell Lines | Anaplastic Large Cell Lymphoma | 8.1 - 57.4 |

DC50: Concentration required for 50% degradation of the target protein.

Table 2: In Vivo Pharmacodynamic and Efficacy Data of KT-333

| Model | Parameter | Value |

| SU-DHL-1 Xenograft | STAT3 Degradation (48h) | ~90% |

| SU-DHL-1 Xenograft | Tumor Growth Inhibition (10 mg/kg) | 83.8% |

| SU-DHL-1 Xenograft | Tumor Regression (20 or 30 mg/kg) | Complete |

| Human PBMCs (Phase 1) | Mean Max STAT3 Degradation (Dose Level 7) | up to 95% |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the structural and functional aspects of KT-333-mediated STAT3 degradation.

Cryogenic Electron Microscopy (Cryo-EM)

Objective: To determine the high-resolution three-dimensional structure of the STAT3-KT-333-VHL ternary complex.

Methodology:

-

Ternary Complex Formation and Purification: The STAT3-KT-333-VHL ternary complex is formed by incubating purified STAT3 protein, the VHL-ElonginB-ElonginC (VBC) complex, and KT-333. The resulting complex is then isolated and purified using size-exclusion chromatography.[5]

-

Grid Preparation and Vitrification: The purified ternary complex is applied to glow-discharged cryo-EM grids. The grids are blotted to create a thin film of the sample and then rapidly plunged into liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot Mark IV) to create a vitrified ice layer.[5]

-

Data Acquisition: Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.[5] Automated data collection software is used to acquire a large dataset of movie micrographs.

-

Image Processing and 3D Reconstruction: The movie micrographs are processed to correct for beam-induced motion. Individual particle images are picked, and 2D class averages are generated to assess data quality. A 3D initial model is generated, followed by 3D classification and refinement to obtain a high-resolution density map using software such as cryoSPARC.[5]

-

Model Building and Refinement: An atomic model of the ternary complex is built into the cryo-EM density map and refined using software like Phenix.[5]

References

- 1. Ubiquitin diGLY Proteomics as an Approach to Identify and Quantify the Ubiquitin-Modified Proteome | Springer Nature Experiments [experiments.springernature.com]

- 2. Detection of Protein Ubiquitination Sites by Peptide Enrichment and Mass Spectrometry [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Targeted proteomics addresses selectivity and complexity of protein degradation by autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Mass Spectrometry-Based Proteomics for Investigating DNA Damage-Associated Protein Ubiquitylation [frontiersin.org]

The Discovery and Synthesis of KT-333: A First-in-Class STAT3 Degrader

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

KT-333 is a pioneering, first-in-class, potent, and selective heterobifunctional small molecule designed to induce the degradation of Signal Transducer and Activator of Transcription 3 (STAT3). As a proteolysis-targeting chimera (PROTAC), KT-333 functions by engaging the von Hippel-Lindau (VHL) E3 ubiquitin ligase to target STAT3 for ubiquitination and subsequent proteasomal degradation. The hyperactivation of the STAT3 signaling pathway is a well-documented driver in a multitude of hematologic malignancies and solid tumors, making it a compelling therapeutic target that has historically been considered "undruggable" by conventional small molecule inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of KT-333, offering valuable insights for researchers and professionals in the field of drug development.

Introduction: Targeting the "Undruggable" STAT3

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a central role in regulating a wide array of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] Constitutive activation of STAT3 is a hallmark of numerous cancers, where it promotes tumor growth and suppresses anti-tumor immunity.[1] Despite its clear involvement in oncogenesis, the development of direct STAT3 inhibitors has been challenging.

The advent of targeted protein degradation (TPD) utilizing technologies such as PROTACs has opened up new avenues for addressing such challenging targets.[2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and degradation by the proteasome.[2] KT-333, developed by Kymera Therapeutics, is a leading example of this innovative therapeutic modality, designed to selectively degrade the STAT3 protein.[1]

Discovery and Optimization of KT-333

The discovery of KT-333 was the result of a rigorous and iterative medicinal chemistry structure-activity relationship (SAR) campaign. The primary objective was to develop a potent and selective STAT3 degrader with favorable pharmacokinetic (ADME) properties suitable for clinical development.[3] This effort led to the identification of a molecule that efficiently induces the formation of a stable ternary complex between STAT3 and the VHL E3 ligase, a critical step for effective protein degradation.[4]

Synthesis of KT-333 Ammonium (B1175870)

While the precise, step-by-step synthesis of KT-333 ammonium is proprietary information, the general synthetic strategy for such a heterobifunctional degrader involves a convergent approach. This typically entails the separate synthesis of three key building blocks:

-

A STAT3-binding moiety: This is a ligand designed to specifically and with high affinity bind to the STAT3 protein.

-

A VHL E3 ligase-recruiting ligand: This component engages the VHL E3 ligase.

-

A chemical linker: This connects the STAT3-binding and VHL-recruiting ligands, with its length and composition being critical for optimal ternary complex formation and degradation efficacy.

The synthesis would involve the initial preparation of the STAT3 and VHL ligands, often through multi-step organic synthesis. These ligands would then be coupled to a linker, which itself may be synthesized with reactive functional groups to facilitate this conjugation. The final steps would involve purification and characterization of the complete PROTAC molecule, followed by its conversion to the ammonium salt to potentially improve its solubility and formulation properties.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

KT-333 exerts its therapeutic effect by co-opting the cell's natural protein disposal machinery. The process can be summarized in the following steps:

-

Ternary Complex Formation: KT-333, with its two distinct ligands, simultaneously binds to the STAT3 protein and the VHL E3 ubiquitin ligase, forming a STAT3-KT-333-VHL ternary complex.[4]

-

Ubiquitination: The proximity induced by KT-333 allows the E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the STAT3 protein.

-

Proteasomal Degradation: The poly-ubiquitinated STAT3 is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.[2]

This catalytic mechanism allows a single molecule of KT-333 to induce the degradation of multiple STAT3 proteins, leading to a profound and sustained reduction in STAT3 levels.

Quantitative Data Summary

The following tables summarize the key quantitative data for KT-333 from preclinical and clinical studies.

Table 1: In Vitro Potency and Efficacy of KT-333

| Cell Line | Cancer Type | DC50 (nM) | GI50 (nM) | Reference(s) |

| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 11.8 ± 2.3 | 8.1 - 57.4 | [4] |

| Multiple ALCL | Anaplastic Large Cell Lymphoma | - | 8.1 - 57.4 | [4] |

DC50: Concentration for 50% degradation; GI50: Concentration for 50% growth inhibition.

Table 2: In Vivo Efficacy of KT-333 in Xenograft Models

| Model | Treatment | Dosing Schedule | Outcome | Reference(s) |

| SU-DHL-1 Xenograft | 5 mg/kg KT-333 | IV, once a week for two weeks | 79.9% Tumor Growth Inhibition (TGI) | [4] |

| SU-DHL-1 Xenograft | 10, 15, or 45 mg/kg KT-333 | IV, once a week for two weeks | Complete tumor regression | [4] |

| SUP-M2 Xenograft | 10 mg/kg this compound | IV, once a week for two weeks | 83.8% TGI | [5] |

| SUP-M2 Xenograft | 20 or 30 mg/kg this compound | IV, once a week for two weeks | Complete tumor regression | [5] |

Table 3: Clinical Pharmacodynamics and Efficacy of KT-333 (Phase 1a/1b)

| Dose Level | Mean Max. STAT3 Degradation in PBMCs (%) | Patient Population | Clinical Response | Reference(s) |

| DL1 (0.05 mg/kg) | 69.9 | R/R Lymphomas, Solid Tumors | - | [6] |

| DL2 (0.1 mg/kg) | 73.5 | R/R Lymphomas, Solid Tumors | 1 Partial Response (CTCL) | [6] |

| DL3 (0.2 mg/kg) | 79.9 | R/R Lymphomas, Solid Tumors | Stable Disease (Solid Tumors) | [6] |

| DL4 (0.4 mg/kg) | 86.6 | R/R Lymphomas, Solid Tumors | - | [6] |

| DL7 (1.5 mg/kg) | Up to 95% | R/R Hematologic Malignancies, Solid Tumors | Complete Responses (Hodgkin Lymphoma) | [7] |

R/R: Relapsed/Refractory; CTCL: Cutaneous T-cell Lymphoma; PBMCs: Peripheral Blood Mononuclear Cells.

Table 4: Safety Profile of KT-333 in Phase 1 Clinical Trial

| Adverse Event (Any Grade) | Frequency (%) | Adverse Event (Grade ≥3) | Frequency (%) | Reference(s) |

| Constipation | - | - | - | [8] |

| Fatigue | - | - | - | [8] |

| Nausea | - | - | - | [8] |

| Abdominal Pain | - | - | - | [8] |

| Dizziness | - | - | - | [8] |

Note: Specific frequencies for individual adverse events were not detailed in the provided search results, but were generally reported as the most common grade 1 or 2 events.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of KT-333. These are generalized protocols based on standard laboratory practices and may require optimization for specific experimental conditions.

HiBiT-Based STAT3 Degradation Assay

This assay quantitatively measures the degradation of a target protein by utilizing a small, 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein.

Materials:

-

HiBiT-STAT3 knock-in cell line (e.g., SU-DHL-1)

-

Cell culture medium and supplements

-

White, clear-bottom 96-well assay plates

-

KT-333 stock solution (in DMSO)

-

Nano-Glo® HiBiT Lytic Detection System (Promega)

-

Luminometer

Protocol:

-

Cell Plating: Seed the HiBiT-STAT3 cells in the 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Addition: Prepare serial dilutions of KT-333 in cell culture medium and add them to the respective wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.

-

Lysis and Signal Generation: Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions. Add the reagent to each well to lyse the cells and initiate the luminescent reaction.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescent signal to the vehicle control to determine the percentage of STAT3 remaining. Plot the percentage of remaining STAT3 against the log of the KT-333 concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax values.

Caspase-3/7 Activity Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

-

SU-DHL-1 cells or other relevant cell lines

-

Cell culture medium and supplements

-

White 96-well assay plates

-

KT-333 stock solution (in DMSO)

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Luminometer

Protocol:

-

Cell Treatment: Seed cells in 96-well plates and treat with various concentrations of KT-333 for a specified duration (e.g., 48 hours).[4]

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay Procedure: Add the Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature as recommended by the manufacturer.

-

Measurement: Measure the luminescence, which is directly proportional to the amount of caspase-3/7 activity.

-

Data Analysis: Normalize the results to the vehicle-treated cells to determine the fold-increase in caspase-3/7 activity.

Western Blot for STAT3 Degradation

This semi-quantitative method is used to visualize the reduction in STAT3 protein levels following treatment with KT-333.

Materials:

-

Cell lysates from KT-333 treated and control cells

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-STAT3 and anti-loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

SDS-PAGE: Load equal amounts of protein per lane and separate by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-STAT3 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

-

Densitometry: Quantify the band intensities to determine the relative decrease in STAT3 levels.

LC-MS/MS for KT-333 Pharmacokinetic Analysis

This highly sensitive and selective method is used to quantify the concentration of KT-333 in biological matrices such as plasma.

Materials:

-

Plasma samples from preclinical or clinical studies

-

Internal standard (a stable isotope-labeled version of KT-333 or a structurally similar molecule)

-

Protein precipitation solvent (e.g., acetonitrile)

-

LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole mass spectrometer)

-

Analytical column suitable for small molecule separation

Protocol:

-

Sample Preparation: Spike plasma samples with the internal standard and precipitate proteins using a solvent. Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

LC Separation: Inject the supernatant onto the analytical column and separate KT-333 from endogenous matrix components using a specific gradient elution program.

-

MS/MS Detection: Introduce the eluent into the mass spectrometer. Use multiple reaction monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for both KT-333 and the internal standard.

-

Quantification: Generate a calibration curve using standards of known KT-333 concentrations and determine the concentration of KT-333 in the unknown samples by comparing the peak area ratio of the analyte to the internal standard.

Signaling Pathways and Logical Relationships

The following diagram illustrates the central role of the JAK/STAT pathway and how KT-333 intervenes.

Conclusion

KT-333 represents a significant advancement in the field of targeted protein degradation and holds considerable promise as a novel therapeutic for STAT3-driven malignancies. Its potent and selective degradation of STAT3 has been demonstrated in a range of preclinical models and is now being validated in clinical trials. The data gathered to date indicate a favorable safety profile and early signs of clinical activity. This technical guide provides a comprehensive resource for understanding the discovery, mechanism, and evaluation of KT-333, which will be invaluable for researchers and clinicians working to advance the next generation of cancer therapies. As the clinical development of KT-333 progresses, it is poised to provide a much-needed treatment option for patients with cancers that have been historically difficult to treat.

References

- 1. bloodcancerunited.org [bloodcancerunited.org]

- 2. Targeting STAT3 with proteolysis targeting chimeras (PROTACs) and next generation antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rsc.org [rsc.org]

- 6. Exploring KT-333's R&D successes and its clinical results at the 2023 ASH [synapse.patsnap.com]

- 7. veterinarypaper.com [veterinarypaper.com]

- 8. Kymera Therapeutics Receives U.S. FDA Fast Track Designation for KT-333, a First-in-Class, Investigational STAT3 Degrader for the Treatment of Relapsed/Refractory Cutaneous T-Cell Lymphoma and Relapsed/Refractory Peripheral T-Cell Lymphoma | Kymera Therapeutics, Inc. [investors.kymeratx.com]

The Precision Degradation of STAT3: A Technical Overview of KT-333's VHL-Mediated Takedown

For Immediate Release to the Scientific Community

This technical guide provides an in-depth analysis of KT-333, a first-in-class, potent, and selective heterobifunctional small molecule degrader of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Developed by Kymera Therapeutics, KT-333 represents a significant advancement in the field of targeted protein degradation (TPD), offering a novel therapeutic strategy for a range of STAT3-dependent hematological malignancies and solid tumors. This document details the core mechanism of KT-333, focusing on its specific pairing with the von Hippel-Lindau (VHL) E3 ubiquitin ligase, its remarkable selectivity, and the key experimental findings that underpin its development.

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when aberrantly activated, drives the transcription of genes involved in cell proliferation, survival, and immunosuppression, making it a key oncogenic driver in numerous cancers.[1] Historically, STAT3 has been considered an "undruggable" target for conventional small molecule inhibitors. KT-333 overcomes this challenge by co-opting the body's natural protein disposal system, the ubiquitin-proteasome system, to specifically eliminate the STAT3 protein.[2][3] This is achieved through its unique heterobifunctional design, which simultaneously binds to STAT3 and the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of STAT3.[2][3] Preclinical and clinical data have demonstrated KT-333's potent and selective degradation of STAT3, resulting in promising anti-tumor activity.[4][5]

Core Mechanism: VHL-Mediated STAT3 Degradation

KT-333 is a proteolysis-targeting chimera (PROTAC) that acts as a molecular bridge between STAT3 and the VHL E3 ubiquitin ligase.[2][3] The choice of VHL as the E3 ligase partner was a result of deliberate design and optimization, with VHL-based degraders demonstrating superior potency and consistent STAT3 degradation across multiple cancer cell lines compared to those utilizing other E3 ligases like Cereblon (CRBN).[6]

The mechanism of action of KT-333 can be summarized in the following steps:

-

Ternary Complex Formation: KT-333, with its two distinct binding moieties, simultaneously engages with the target protein, STAT3, and the VHL E3 ligase. This forms a stable ternary complex (STAT3-KT-333-VHL).[6] Cryo-electron microscopy studies have revealed the high-resolution structure of this complex, showing that KT-333 induces favorable protein-protein interactions between STAT3 and VHL.[6]

-

Ubiquitination: Once in proximity within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to specific lysine (B10760008) residues on the surface of the STAT3 protein.[7]

-

Proteasomal Degradation: The polyubiquitinated STAT3 is then recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins. The proteasome unfolds and degrades STAT3 into small peptides, effectively eliminating it from the cell.[7]

-

Catalytic Cycle: After the degradation of STAT3, KT-333 is released and can bind to another STAT3 protein and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows for sustained degradation of the target protein with sub-stoichiometric amounts of the degrader.[7]

Data Presentation

In Vitro Potency and Selectivity

KT-333 has demonstrated potent and selective degradation of STAT3 in various cancer cell lines. The half-maximal degradation concentration (DC50) and the concentration for 90% degradation (DC90) are key metrics for its activity.

| Cell Line | Cancer Type | DC50 (nM) | DC90 (nM) | Reference |

| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 2.5 - 11.8 | - | [4] |

| Other ALCL lines | Anaplastic Large Cell Lymphoma | 2.5 - 11.8 | - | [4] |

Note: Specific DC90 values for all cell lines are not publicly available.

Mass spectrometry-based proteomics in human peripheral blood mononuclear cells (PBMCs) have shown that KT-333 is highly selective for STAT3, with minimal degradation of other proteins, including other STAT family members, out of nearly 9,000 proteins quantified.[4]

In Vivo Efficacy in Xenograft Models

Preclinical studies in mouse xenograft models have shown significant tumor growth inhibition and regression upon treatment with KT-333.

| Xenograft Model | Cell Line | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |

| NOD SCID mice | SU-DHL-1 | 5 mg/kg IV, once a week for 2 weeks | 79.9% TGI | [2] |

| NOD SCID mice | SU-DHL-1 | 10, 15, or 45 mg/kg IV, once a week for 2 weeks | Complete tumor regression | [2] |

| NOD SCID mice | SUP-M2 | 10 mg/kg IV, once a week for 2 weeks | 83.8% TGI | [2] |

| NOD SCID mice | SUP-M2 | 20 or 30 mg/kg IV, once a week for 2 weeks | Complete tumor regression | [2] |

Clinical Trial Data (Phase 1a/1b - NCT05225584)

The ongoing Phase 1a/1b clinical trial is evaluating the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary clinical activity of KT-333 in patients with relapsed or refractory lymphomas, large granular lymphocytic leukemia, and solid tumors.[1][5]

| Dose Level | Mean Maximum STAT3 Degradation in PBMCs | Clinical Responses | Reference |

| DL7 | Up to 95% | - | [8] |

| - | - | Complete responses in Hodgkin's lymphoma | [5] |

| - | - | Partial responses in cutaneous T-cell lymphoma | [5] |

| - | - | Complete response in NK-cell lymphoma | [5] |

Note: Specific dose levels corresponding to clinical responses are not consistently reported in the available public data.

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies on KT-333 are proprietary to Kymera Therapeutics and are not fully available in the public domain. However, based on published abstracts and posters, the following methodologies were employed.

Cryo-Electron Microscopy (Cryo-EM) of the STAT3-KT-333-VHL Ternary Complex

-

Objective: To determine the high-resolution structure of the ternary complex to understand the molecular basis of KT-333's mechanism of action.

-

Methodology Overview:

-

Ternary Complex Formation and Purification: The STAT3 protein, KT-333, and the VHL-ElonginB-ElonginC (VBC) complex were incubated to form the ternary complex. The complex was then isolated and purified using size exclusion chromatography.[6]

-

Grid Preparation: The purified complex was applied to cryo-EM grids and plunge-frozen in liquid ethane (B1197151) using a Vitrobot system.[6]

-

Data Acquisition: Data was collected on a Titan Krios transmission electron microscope.[6]

-

Image Analysis and Structure Determination: The collected images were processed using cryoSPARC software to reconstruct the 3D structure of the ternary complex at a reported resolution of 2.5 Å.[6]

-

Note: Specific buffer compositions, protein concentrations, and detailed data processing parameters are not publicly available.

Mass Spectrometry-Based Proteomics for Selectivity Profiling

-

Objective: To assess the selectivity of KT-333 by quantifying changes in the proteome of cells upon treatment.

-

Methodology Overview:

-

Cell Culture and Treatment: Human PBMCs or cancer cell lines (e.g., SU-DHL-1) were cultured and treated with KT-333 or a vehicle control for a specified period.[4]

-

Protein Extraction and Digestion: Proteins were extracted from the cells, and their concentrations were determined. The proteins were then enzymatically digested into peptides.

-

LC-MS/MS Analysis: The peptide mixture was separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to identify and quantify thousands of proteins.

-

Data Analysis: The MS data was processed to identify proteins that were significantly downregulated in the KT-333-treated samples compared to the control, thus identifying the targets of degradation.

-

Note: Detailed protocols for protein extraction, digestion, LC-MS/MS parameters, and data analysis software and settings are not publicly available.

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of KT-333 in a living organism.

-

Methodology Overview:

-

Cell Line and Animal Model: Human cancer cell lines (e.g., SU-DHL-1, SUP-M2) were implanted subcutaneously into immunocompromised mice (e.g., NOD SCID). For syngeneic models, murine cancer cells (e.g., CT-26) were implanted into immunocompetent mice (e.g., C57BL/6).[2]

-

Drug Formulation and Administration: KT-333 was formulated in a buffered PBS solution and administered intravenously (IV) at various doses and schedules (e.g., once a week).[1]

-

Tumor Growth Monitoring: Tumor volume was measured regularly using calipers. Animal body weight and overall health were also monitored.

-

Pharmacodynamic Analysis: At the end of the study, tumors and other tissues could be harvested to measure the levels of STAT3 and other biomarkers to assess target engagement.

-

Note: Specific details on the number of cells injected, tumor implantation site for each model, and detailed animal monitoring protocols are not fully described in the available literature.

Conclusion

KT-333 is a pioneering STAT3 degrader that exemplifies the potential of targeted protein degradation as a therapeutic modality. Its well-defined mechanism of action, involving a specific and potent VHL-mediated degradation of STAT3, has been rigorously characterized through a combination of in vitro, in vivo, and structural biology studies. The high selectivity and promising anti-tumor activity observed in both preclinical models and early clinical trials underscore the potential of KT-333 to address the unmet medical need in patients with STAT3-driven cancers. Further clinical development will continue to elucidate the full therapeutic potential of this innovative agent.

References

- 1. kymeratx.com [kymeratx.com]

- 2. kymeratx.com [kymeratx.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Paper: Safety, Pharmacokinetics, Pharmacodynamics and Clinical Activity of KT-333, a Targeted Protein Degrader of STAT3, in Patients with Relapsed or Refractory Lymphomas, Leukemia, and Solid Tumors [ash.confex.com]

- 6. Safety, PK, PD, Clinical Activity of KT-333 in Adult Patients With Refractory Ly | Cutaneous Lymphoma Foundation [clfoundation.org]

- 7. researchgate.net [researchgate.net]

- 8. Kymera Therapeutics Announces Scientific Presentations at the American Association for Cancer Research 2024 Annual Meeting - BioSpace [biospace.com]

Preclinical In Vivo Models for KT-333 Studies: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preclinical in vivo models utilized in the investigation of KT-333, a first-in-class, potent, and selective heterobifunctional small molecule degrader of STAT3. The intended audience for this document includes researchers, scientists, and professionals involved in drug development.

Introduction

KT-333 is a targeted protein degrader that mediates the degradation of Signal Transducer and Activator of Transcription 3 (STAT3) by hijacking the ubiquitin-proteasome system.[1][2] It achieves this by forming a ternary complex between STAT3 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of STAT3.[1][3] Aberrant STAT3 activation is a key driver in various malignancies, including hematological cancers and solid tumors, making it a compelling therapeutic target.[2][4] Preclinical in vivo studies have been instrumental in evaluating the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of KT-333.

Core Signaling Pathway

KT-333 leverages the cell's natural protein disposal machinery to eliminate STAT3. The diagram below illustrates the mechanism of action.

Caption: Mechanism of action of KT-333 leading to STAT3 degradation.

Preclinical In Vivo Models and Efficacy

A variety of preclinical in vivo models have been employed to assess the anti-tumor activity of KT-333. These have primarily involved xenograft studies in mice, utilizing human cancer cell lines.

Xenograft Models

Human tumor cell lines are implanted into immunocompromised mice to establish tumors. These models are crucial for evaluating the direct anti-tumor effects of KT-333.

Experimental Workflow:

Caption: General experimental workflow for KT-333 xenograft studies.

Summary of Efficacy Data in Xenograft Models:

| Cell Line | Mouse Strain | Treatment Regimen | Key Findings |

| SU-DHL-1 (Anaplastic Large Cell Lymphoma) | NOD SCID | 10, 20, 30 mg/kg, IV, once a week for two weeks | 83.8% tumor growth inhibition (TGI) at 10 mg/kg; complete tumor regression at 20 and 30 mg/kg.[1] |

| SUP-M2 (Anaplastic Large Cell Lymphoma) | NOD SCID | 10, 20, 30 mg/kg, IV, once a week for two weeks | Dose-dependent antitumor activity with complete tumor regression at higher doses.[1] |

| CT-26 (Colorectal Carcinoma) | Immunocompetent Mice | Combination with anti-PD-1 therapy | Robust anti-tumor synergy and development of immunological memory.[5][6] |

Experimental Protocols

Detailed methodologies are critical for the reproducibility of preclinical studies.

Cell Line Implantation:

-

Cell Lines: SU-DHL-1 and SUP-M2 cells are cultured under standard conditions.

-

Implantation: A suspension of tumor cells (typically 5-10 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of female NOD SCID mice.

Drug Administration:

-

Formulation: KT-333 is formulated for intravenous (IV) administration.

-

Dosing: Doses ranging from 10 to 30 mg/kg have been tested.[1]

-

Schedule: Treatment is typically administered once a week (QW) or once every two weeks.[7][4]

Endpoint Analysis:

-

Tumor Growth: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor growth inhibition (TGI) is calculated relative to a vehicle-treated control group.

-

Pharmacokinetics (PK): Plasma and tumor tissue are collected at various time points after KT-333 administration to determine drug levels using methods like LC-MS.[8][9]

-

Pharmacodynamics (PD): Tumor and peripheral blood mononuclear cells (PBMCs) are analyzed for STAT3 protein levels via targeted mass spectrometry or western blotting to confirm target engagement and degradation. Downstream signaling molecules like pSTAT3 and SOCS3 are also assessed.[10][11][12]

Conclusion

Preclinical in vivo models have been pivotal in demonstrating the potent anti-tumor efficacy of KT-333. Xenograft studies using lymphoma and colorectal cancer cell lines have shown significant tumor growth inhibition and even complete tumor regression.[1][5] These studies have also been crucial in establishing the pharmacokinetic and pharmacodynamic profile of KT-333, confirming its mechanism of action through STAT3 degradation in a whole-animal setting. The data generated from these preclinical models have provided a strong rationale for the ongoing clinical evaluation of KT-333 in patients with various malignancies.[11][12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. Kymera Therapeutics Receives IND Clearance for KT-333, a STAT3 Degrader, for the Treatment of Hematologic and Solid Malignancies | Blood Cancer United [bloodcancerunited.org]

- 7. ashpublications.org [ashpublications.org]

- 8. kymeratx.com [kymeratx.com]

- 9. kymeratx.com [kymeratx.com]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. Kymera Therapeutics Presents New Clinical Data from the Ongoing Phase 1 Trial of STAT3 Degrader KT-333 at EHA Annual Meeting | Kymera Therapeutics, Inc. [investors.kymeratx.com]

- 12. onclive.com [onclive.com]

Unraveling the Mechanism of Molecular Glues: An In-depth Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

The emergence of molecular glues as a therapeutic modality has revolutionized the landscape of drug discovery, offering a pathway to target proteins previously considered "undruggable." These small molecules induce or stabilize interactions between an E3 ubiquitin ligase and a neosubstrate, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This guide provides a comprehensive technical overview of the core principles of molecular glue-mediated protein degradation, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

The Core Mechanism: A Tripartite Alliance for Degradation

Molecular glues function by creating a novel interface between an E3 ubiquitin ligase, most notably Cereblon (CRBN), and a target protein, referred to as a neosubstrate.[1][2] This induced proximity results in the formation of a stable ternary complex.[3] Within this complex, the E3 ligase facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the neosubstrate.[3] The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[4] The immunomodulatory drugs (IMiDs) – thalidomide (B1683933), lenalidomide, and pomalidomide (B1683931) – are the most well-characterized class of molecular glues that hijack the CRL4^CRBN^ E3 ligase complex to degrade various zinc finger transcription factors, such as IKZF1 (Ikaros) and IKZF3 (Aiolos), as well as other proteins like CK1α and GSPT1.[2][5][6]

Quantitative Analysis of Molecular Glue Activity

The efficacy of a molecular glue is determined by its ability to form a stable ternary complex and induce the degradation of the target protein. These activities are quantified by various biophysical and cellular parameters.

Physicochemical Properties of Key Molecular Glues

The foundational molecular glues, thalidomide and its derivatives, possess distinct physicochemical properties that influence their biological activity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Reference |

| Thalidomide | C₁₃H₁₀N₂O₄ | 258.23 | ~0.6 | [7] |

| Lenalidomide | C₁₃H₁₃N₃O₃ | 259.26 | ~0.5 | [8] |

| Pomalidomide | C₁₃H₁₁N₃O₄ | 273.24 | ~0.8 | [9] |

Ternary Complex Formation and Degradation Efficiency

The binding affinity of the molecular glue to the E3 ligase and the neosubstrate, as well as the efficiency of degradation, are critical parameters for evaluating molecular glue candidates.

| Molecular Glue | E3 Ligase | Neosubstrate | Binding Affinity (Kd) to CRBN | Degradation DC50 | Degradation Dmax | Reference |

| Thalidomide | CRBN | IKZF1 | ~1 µM | ~1-10 µM | >80% | [2][5] |

| Lenalidomide | CRBN | IKZF1 | ~250 nM | ~100-500 nM | >90% | [1][6] |

| Pomalidomide | CRBN | IKZF1 | ~30 nM | ~10-50 nM | >95% | [2][5] |

| Lenalidomide | CRBN | IKZF3 | ~250 nM | ~100-500 nM | >90% | [1][10] |

| Pomalidomide | CRBN | IKZF3 | ~30 nM | ~10-50 nM | >95% | [2] |

| CC-885 | CRBN | GSPT1 | High Affinity | <10 nM | >95% | [11] |

| CC-90009 | CRBN | GSPT1 | High Affinity | <10 nM | >95% | [12] |

Visualizing the Molecular Glue Universe

Diagrams illustrating the signaling pathways and experimental workflows provide a clear understanding of the complex processes involved in molecular glue-mediated protein degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 6. beyondspringpharma.com [beyondspringpharma.com]

- 7. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 11. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of STAT3 Degradation: A Technical Overview of KT-333

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) has long been recognized as a pivotal node in cancer signaling, yet it has remained an elusive, "undruggable" target for conventional small molecule inhibitors. The development of KT-333, a first-in-class STAT3 degrader, represents a paradigm shift in targeting this critical oncogene. This technical guide provides an in-depth analysis of KT-333, detailing its target protein, mechanism of action, and the signaling pathways it modulates. We present a compilation of key preclinical and clinical data, detailed experimental methodologies for its characterization, and visual representations of its mechanism and the scientific workflows used in its evaluation.

The Target: STAT3 - A Master Regulator in Oncology

Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that plays a crucial role in relaying signals from cytokines and growth factors to the nucleus, thereby regulating the transcription of genes involved in fundamental cellular processes such as proliferation, survival, differentiation, and immune responses.[1][2][3] In normal physiology, STAT3 activation is a transient and tightly controlled process.[2] However, in a vast array of human cancers, including hematological malignancies and solid tumors, STAT3 is persistently and aberrantly activated.[1][4] This constitutive activation, often correlated with a poor prognosis, drives tumor progression, metastasis, and immunosuppression, making STAT3 a highly attractive target for cancer therapy.[2][3]

KT-333: A Heterobifunctional Degrader Targeting STAT3

KT-333 is a potent and selective heterobifunctional small molecule degrader of the STAT3 protein. It is designed as a "molecular glue" that brings STAT3 into proximity with the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] This induced proximity leads to the polyubiquitination of STAT3, marking it for degradation by the proteasome.[5] This mechanism of action is distinct from traditional inhibitors as it leads to the complete removal of the STAT3 protein, thereby abrogating both its scaffolding and transcriptional functions.

Mechanism of Action: The Ubiquitin-Proteasome System Hijack

The mechanism of KT-333-mediated STAT3 degradation can be visualized as a three-step process:

-

Ternary Complex Formation: KT-333 simultaneously binds to STAT3 and the VHL E3 ligase, forming a stable ternary complex.[6]

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the STAT3 protein.[7]

-

Proteasomal Degradation: The polyubiquitinated STAT3 is then recognized and degraded by the 26S proteasome.[5]

Caption: Mechanism of KT-333 mediated STAT3 degradation.

The STAT3 Signaling Pathway and Its Modulation by KT-333

The Janus kinase (JAK)/STAT3 pathway is the canonical signaling cascade for STAT3 activation.[1] Upon binding of cytokines or growth factors to their receptors, associated JAKs are activated and phosphorylate tyrosine residues on the receptor.[8] This creates docking sites for STAT3 monomers, which are then themselves phosphorylated by JAKs.[1] Phosphorylated STAT3 (pSTAT3) dimerizes and translocates to the nucleus, where it binds to DNA and activates the transcription of target genes.[3][9] KT-333-mediated degradation of STAT3 effectively shuts down this entire signaling cascade.

Caption: The JAK/STAT3 signaling pathway and the inhibitory action of KT-333.

Quantitative Data Summary

The following tables summarize the key preclinical and clinical quantitative data for KT-333.

Table 1: Preclinical Activity of KT-333

| Parameter | Cell Line(s) | Value | Reference(s) |

| DC50 (STAT3 Degradation) | Anaplastic Large Cell Lymphoma (ALCL) | 2.5 - 11.8 nM | [10] |

| GI50 (Growth Inhibition) | Multiple ALCL cell lines | 8.1 - 57.4 nM | [5][11] |

| Tumor Growth Inhibition (TGI) | SUP-M2 Xenograft Model (10 mg/kg) | 83.8% | [5][11] |

| Tumor Regression | SUP-M2 Xenograft Model (20 & 30 mg/kg) | Complete Regression | [5][11] |

Table 2: Clinical Pharmacodynamics and Efficacy of KT-333 (Phase 1 Trial)

| Parameter | Patient Population | Result | Reference(s) |

| STAT3 Degradation in PBMCs | R/R Lymphomas, LGL-L, Solid Tumors | Up to 97.5% maximum degradation | [12][13] |

| STAT3 Degradation in Tumor Biopsy (CTCL) | Cutaneous T-Cell Lymphoma | 69% (DL4), 91% (DL6) | [12][14] |

| pSTAT3 Reduction in Tumor Biopsy (CTCL) | Cutaneous T-Cell Lymphoma | 87% (DL4), 99% (DL6) | [12][14] |

| Complete Response (CR) | Hodgkin's Lymphoma (cHL) | 2 of 3 patients at DL4 | [15][16] |

| Complete Response (CR) | NK-cell Lymphoma (STAT3 mutated) | 1 patient at DL7 | [15][16] |

| Partial Response (PR) | Cutaneous T-Cell Lymphoma (CTCL) | 4 of 9 evaluable patients | [15] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical and clinical evaluation of KT-333.

Western Blotting for STAT3 and pSTAT3 Analysis

This protocol is used to determine the levels of total STAT3 and its activated, phosphorylated form (pSTAT3).

-

Cell Lysis: Treat cancer cell lines with varying concentrations of KT-333 for specified durations. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for pSTAT3 (Tyr705) and total STAT3. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis is performed to quantify the band intensities, and the pSTAT3/STAT3 ratio is calculated.

Caption: A generalized workflow for Western Blot analysis.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of KT-333 for 48-72 hours.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the GI50 value.

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of KT-333 in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., SU-DHL-1) into the flank of immunocompromised mice.

-

Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment and vehicle control groups. Administer KT-333 intravenously at specified doses and schedules (e.g., weekly).

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Mass Spectrometry-Based Proteomics for STAT3 Degradation

This method provides an unbiased and quantitative assessment of STAT3 degradation and off-target effects.

-

Sample Preparation: Treat cells with KT-333 and a vehicle control. Lyse the cells and digest the proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify peptides using a proteomics software suite. The abundance of STAT3-derived peptides in KT-333-treated samples is compared to that in control samples to determine the extent of degradation.

RNA Sequencing for Pathway Analysis

This technique is used to understand the global transcriptomic changes induced by KT-333.

-

RNA Extraction: Isolate total RNA from cells treated with KT-333 or a vehicle control.

-

Library Preparation: Prepare sequencing libraries from the extracted RNA.

-